Diethyl (4,5-dimethyl-1,3-dithiolan-2-ylidene)phosphoramidate
Description
Diethyl (4,5-dimethyl-1,3-dithiolan-2-ylidene)phosphoramidate is a phosphorus-containing heterocyclic compound characterized by a 1,3-dithiolane ring system substituted with methyl groups at the 4- and 5-positions. This structure confers unique electronic and steric properties, influencing its reactivity and biological activity.
Properties
CAS No. |
63907-30-2 |
|---|---|
Molecular Formula |
C9H18NO3PS2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-diethoxyphosphoryl-4,5-dimethyl-1,3-dithiolan-2-imine |
InChI |
InChI=1S/C9H18NO3PS2/c1-5-12-14(11,13-6-2)10-9-15-7(3)8(4)16-9/h7-8H,5-6H2,1-4H3 |
InChI Key |
KJXCPVHEMAKFKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N=C1SC(C(S1)C)C)OCC |
Origin of Product |
United States |
Biological Activity
Diethyl (4,5-dimethyl-1,3-dithiolan-2-ylidene)phosphoramidate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 283.34 g/mol. The structure features a phosphoramidate moiety linked to a dithiolan derivative, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. While specific mechanisms are still under investigation, preliminary studies suggest that it may exert effects through:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It could influence signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated its cytotoxic effects against various cancer cell lines. For example:
These values indicate that the compound exhibits selective toxicity towards cancer cells compared to normal cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in HeLa cells revealed that treatment led to significant apoptosis induction. Flow cytometry analysis indicated an increase in early apoptotic cells after exposure to the compound.
Case Study 2: Antimicrobial Testing
In a separate investigation focusing on antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as an alternative treatment for antibiotic-resistant strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and regulatory differences between Diethyl (4,5-dimethyl-1,3-dithiolan-2-ylidene)phosphoramidate and its analogs:
Key Observations:
Structural Variations :
- The 4,5-dimethyl substituents on the dithiolane ring in the target compound likely enhance steric hindrance compared to mephosfolan (4-methyl) and phosfolan (unsubstituted). This could reduce volatility, increasing environmental persistence or altering bioavailability .
- Fosthietan replaces the dithiolane ring with a dithienyl group, which may enhance aromatic interactions in biological systems, contributing to its insecticidal activity .
Functional Differences :
- Phosfolan’s use as a fumigant suggests lower molecular weight or higher volatility compared to methyl-substituted analogs. The dimethyl variant’s bulkier structure may limit fumigant utility .
- Mephosfolan and Fosthietan’s classification as highly toxic aligns with their roles as potent pesticides, indicating that methyl or aryl substituents on the heterocycle correlate with acute toxicity .
Regulatory and Safety Profiles :
- Compounds with methyl groups on the dithiolane ring (e.g., mephosfolan) are explicitly labeled highly toxic , while unsubstituted analogs like phosfolan lack explicit toxicity data in the evidence. This suggests substituents critically influence hazard profiles .
Research Implications
The absence of direct data on this compound in the provided evidence necessitates extrapolation from structural analogs. Further studies should explore its synthesis, degradation pathways, and ecotoxicological impacts relative to established compounds like mephosfolan and phosfolan.
Q & A
Q. What are the recommended synthetic routes for preparing Diethyl (4,5-dimethyl-1,3-dithiolan-2-ylidene)phosphoramidate, and what are their key methodological considerations?
The compound is synthesized via two primary routes:
- Phosphorochloridate Route : Reacting dichlorophosphoramidates with fluorinated alcohols in anhydrous diethyl ether, using triethylamine and DMAP as catalysts. Purification involves silica gel chromatography with diethyl ether/petroleum ether .
- Atherton–Todd (AT) Reaction : Reacting diethyl phosphite with amines in carbon tetrachloride (CCl₄) to form secondary phosphoramidates. This method is scalable and achieves high yields (~95%) under reflux conditions .
Key Considerations : Strict anhydrous conditions, stoichiometric control of reagents, and post-synthetic purification to eliminate unreacted intermediates.
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. ORTEP-III is recommended for generating thermal ellipsoid plots to visualize molecular geometry .
- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR are critical for confirming the dithiolane ring, phosphoramidate backbone, and substituent positions. For example, ³¹P NMR resolves phosphorus environments in phosphoramidates .
- Mass Spectrometry : High-resolution MS (HRMS) and CI-MS verify molecular weight and fragmentation patterns .
Q. What are the stability and storage requirements for this compound in laboratory settings?
- Stability : The compound is stable under inert atmospheres but degrades upon prolonged exposure to moisture or oxidizers. Avoid contact with strong acids/bases .
- Storage : Store in airtight containers at –20°C, with desiccants (e.g., silica gel). Regularly monitor for discoloration or precipitate formation, which indicate decomposition .
Q. What safety protocols should researchers follow when handling this compound?
- Hazard Identification : Classified as highly toxic (LD₅₀ < 50 mg/kg in rodents). Exposure routes include inhalation, dermal contact, and ingestion .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in fume hoods with HEPA filters .
- Waste Disposal : Treat as hazardous waste. Incinerate at ≥ 1000°C with alkaline scrubbers to neutralize sulfur and phosphorus oxides .
Advanced Research Questions
Q. How does the stereoelectronic environment of the dithiolane ring influence reactivity in phosphoramidate derivatives?
The dithiolane ring’s sulfur atoms act as electron donors, stabilizing the phosphoramidate’s electrophilic phosphorus center. This enhances nucleophilic substitution at the P=O group. Substituents on the dithiolane (e.g., 4,5-dimethyl groups) sterically hinder undesired side reactions, improving regioselectivity in derivatization . Computational studies (DFT) are recommended to map electronic effects .
Q. What challenges arise in resolving stereoisomers during synthetic modifications, and how can they be addressed?
- Challenges : Racemization at the dithiolane ring’s chiral centers and competing phosphorylation pathways (e.g., mono- vs. diphosphorylation) .
- Solutions : Use chiral auxiliaries (e.g., oxazolidinones) or asymmetric catalysis. For phosphorylation, optimize base strength (e.g., s-BuLi vs. KOtBu) and reaction temperature (−78°C to 0°C) to control regioselectivity .
Q. How can this compound be applied in materials science, particularly in flame-retardant polymers?
Phosphoramidates form covalent C–O–P bonds with cellulose, enhancing char formation during combustion. Secondary phosphoramidates (e.g., PAHEDE) outperform primary derivatives due to higher thermal stability and phosphoric acid release upon degradation. Incorporate via copolymerization or surface modification (e.g., plasma treatment) .
Q. What mechanistic insights exist for its degradation in environmental or biological systems?
Q. How do crystallographic data (e.g., bond lengths, angles) correlate with computational models for this compound?
SHELXL-refined X-ray structures reveal:
- P=O bond length: ~1.48 Å, consistent with DFT calculations.
- Dithiolane ring puckering (θ = 15–20°) stabilizes via sulfur lone pair delocalization.
Discrepancies >0.02 Å between experimental and computed geometries suggest solvation effects in simulations .
Methodological Notes
- Contradictions in Synthesis : and report divergent phosphorylation yields (59% vs. 95%). This may reflect solvent/base choice (THF vs. CCl₄) or reactant purity.
- Safety vs. Reactivity : While anhydrous conditions prevent hydrolysis, they increase fire risk with ethers. Balance safety protocols with reaction efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
